molecular formula C2H6ClO2PS B8579914 DIMETHYL PHOSPHOROCHLORIDOTHIOATE CAS No. 3711-50-0

DIMETHYL PHOSPHOROCHLORIDOTHIOATE

Cat. No.: B8579914
CAS No.: 3711-50-0
M. Wt: 160.56 g/mol
InChI Key: NBAUXRCSDWYKRP-UHFFFAOYSA-N
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Description

DIMETHYL PHOSPHOROCHLORIDOTHIOATE is an organophosphorus compound with the chemical formula C2H6ClO2PS. It is a colorless, transparent liquid with a pungent odor and is highly toxic. This compound is primarily used as an intermediate in the synthesis of organophosphorus insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: DIMETHYL PHOSPHOROCHLORIDOTHIOATE can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur to form thiophosphoryl chloride (PSCl3). The PSCl3 is then reacted with methanol to produce O-methyl thiophosphoryl chloride, which is further reacted with methanol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of methanol and thiophosphoryl chloride under controlled temperature conditions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Hydrolysis Conditions: Aqueous medium

Major Products:

Scientific Research Applications

DIMETHYL PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of DIMETHYL PHOSPHOROCHLORIDOTHIOATE involves its interaction with biological molecules, particularly enzymes. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in synapses and causing overstimulation of cholinergic receptors. This results in a range of toxic effects, including muscle paralysis and respiratory failure .

Comparison with Similar Compounds

  • Dimethyl phosphorochloridothioate
  • O,O-Dimethyl phosphorochloridothioate
  • Dimethyl chlorothiophosphate

Comparison: this compound is unique due to its specific structural configuration, which includes both sulfur and chlorine atoms bonded to the phosphorus atom. This configuration imparts distinct chemical properties, such as its reactivity with nucleophiles and its ability to inhibit acetylcholinesterase .

Properties

CAS No.

3711-50-0

Molecular Formula

C2H6ClO2PS

Molecular Weight

160.56 g/mol

IUPAC Name

[chloro(methylsulfanyl)phosphoryl]oxymethane

InChI

InChI=1S/C2H6ClO2PS/c1-5-6(3,4)7-2/h1-2H3

InChI Key

NBAUXRCSDWYKRP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(SC)Cl

Origin of Product

United States

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